molecular formula C12H28N4 B12320975 (1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Cat. No.: B12320975
M. Wt: 228.38 g/mol
InChI Key: FZXAAJAZYIPUGV-JLCFLTIHSA-N
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Description

(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine are stereoisomers of cyclohexane-1,2-diamine These compounds are chiral diamines, meaning they have two amino groups attached to a cyclohexane ring in a specific spatial arrangement The (1S,2S) and (1R,2R) designations indicate the absolute configuration of the chiral centers in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine typically involves the reduction of the corresponding ketone using a chiral catalyst or reagent. One common method is the reduction of cyclohexane-1,2-dione using a chiral reducing agent such as ®- or (S)-BINAP-Ru complex. This method provides high enantiomeric excess and yields the desired chiral diamines .

Industrial Production Methods

Industrial production of these compounds often involves the use of chiral resolution techniques to separate the enantiomers from a racemic mixture. This can be achieved through crystallization, chromatography, or enzymatic resolution. The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives, including N-alkylated or N-acylated products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine lies in their specific stereochemistry, which allows for precise control in asymmetric synthesis and catalysis. Their ability to form stable chiral complexes with metals makes them valuable tools in the development of enantioselective reactions .

Properties

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

InChI

InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1

InChI Key

FZXAAJAZYIPUGV-JLCFLTIHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N

Canonical SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N

Origin of Product

United States

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